[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CBDA) is an organic compound that has recently become the focus of scientific research due to its potential applications in a variety of fields. CBDA is a derivative of acetic acid and is composed of a benzene ring with a chlorine atom and an imidazolidin-4-yl group attached to it. The compound has a molecular formula of C9H9ClN2O3 and a molecular weight of 226.6 g/mol. CBDA is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications in a variety of medical conditions.
Scientific Research Applications
Conformational Studies and Supramolecular Complexes
Research on hydantoin-5-acetic acid, a compound with a structural motif similar to "[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid," highlights its potential in forming supramolecular complexes due to its conformational preferences. The study by Gerhardt et al. (2012) explored the crystallization of hydantoin-5-acetic acid to examine its conformational behaviors, which are crucial for forming coformers in supramolecular assemblies (Gerhardt, Tutughamiarso, & Bolte, 2012).
Antioxidant Activity
Another research avenue is the synthesis of compounds with antioxidant properties. Chornous et al. (2013) synthesized a series of [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, demonstrating pronounced antioxidant activity. This suggests potential applications in designing molecules for oxidative stress-related conditions (Chornous, Palamar, Yaremii, & Vovk, 2013).
Novel Synthetic Methodologies
The exploration of new synthetic routes for derivatives of imidazolidinone is another significant application. Shestakov et al. (2007) reported on the synthesis of 2-iminoimidazolidin-4-one derivatives, which are structurally related to the queried compound, indicating the chemical versatility and potential for creating novel molecules with tailored properties (Shestakov, Sidorenko, & Shikhaliev, 2007).
Polymorphism and Physical Chemistry
A study by Nogueira et al. (2020) on 5-acetic acid hydantoin, similar in structural motif, focused on its conformational landscape and polymorphism. This research underscores the significance of understanding the physical and chemical properties of such compounds, which can influence their practical applications, including material science and drug formulation (Nogueira et al., 2020).
properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZTIGBDPLEBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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